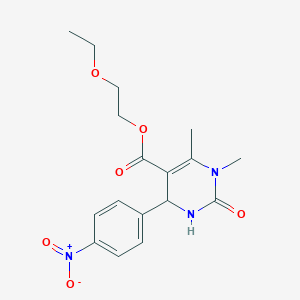
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide, also known as BBTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBTA is a heterocyclic compound that contains a benzothiadiazole ring, which has been found to possess unique properties that make it useful in different areas of research. In
Applications De Recherche Scientifique
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has been found to have potential applications in various fields of research, including organic electronics, optoelectronics, and photovoltaics. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) due to its high electron mobility and good thermal stability. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has also been used as a building block in the synthesis of new organic semiconductors, which have potential applications in the field of organic electronics.
Mécanisme D'action
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is not fully understood, but studies have shown that it interacts with specific proteins and enzymes in the body. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has been found to inhibit the activity of several enzymes, including carbonic anhydrase, which plays a crucial role in regulating the pH of the body fluids. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has also been found to interact with certain receptors in the brain, which may explain its potential use as a therapeutic agent.
Biochemical and Physiological Effects
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has been found to have several biochemical and physiological effects. Studies have shown that N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is its simple synthesis method, which makes it easy to produce in large quantities. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is also stable under ambient conditions, which makes it easy to handle in lab experiments. However, one of the limitations of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is its low solubility in common organic solvents, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide. One area of research is the development of new organic semiconductors using N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide as a building block. Another area of research is the investigation of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide and its interactions with specific proteins and enzymes in the body.
Conclusion
In conclusion, N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is a heterocyclic compound that has potential applications in various fields of research. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide can be synthesized using a simple one-pot reaction, and it has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide's low solubility in common organic solvents may limit its use in certain experiments, but its simple synthesis method and stability under ambient conditions make it easy to handle in lab experiments. There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide, including the development of new organic semiconductors and the investigation of its potential as a therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide can be synthesized using a simple one-pot reaction, which involves the condensation of 4-tert-butylbenzoyl chloride with 2-aminobenzothiazole in the presence of a base. The reaction yields N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide as a yellow solid with a high yield and purity.
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-17(2,3)12-9-7-11(8-10-12)16(21)18-13-5-4-6-14-15(13)20-22-19-14/h4-10H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWPAOLOAJPLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)
![4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4893501.png)


![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)

![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)
![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)

![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)